1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride
Description
Properties
IUPAC Name |
1-[[3-(2-fluorophenyl)triazol-4-yl]methyl]piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN5.2ClH/c14-12-3-1-2-4-13(12)19-11(9-16-17-19)10-18-7-5-15-6-8-18;;/h1-4,9,15H,5-8,10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCNCGFVUOWACG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CN=NN2C3=CC=CC=C3F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride is a compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This compound features a triazole moiety, which is known for its diverse biological properties, including antimicrobial and anticancer activities.
- Molecular Formula : C15H17FN4O2
- Molecular Weight : 304.33 g/mol
- CAS Number : 1400540-11-5
- Purity : >90%
This compound is characterized by the presence of a piperazine ring and a fluorophenyl group, both of which contribute to its biological interactions.
The biological activity of this compound primarily involves interactions with neurotransmitter systems and potential modulation of various receptors. Research indicates that similar triazole derivatives can influence dopamine and norepinephrine levels in the brain, suggesting a possible role in neurological applications.
Neurotransmitter Interaction
Studies on related compounds have shown that they can alter dopamine turnover in the rat brain. For instance, a related piperazine derivative demonstrated a transient increase in dopamine levels at certain dosages, indicating potential utility in treating neurological disorders .
Case Study: Dopaminergic Activity
A study involving a structurally similar compound indicated that oral administration led to significant changes in dopamine content within specific brain regions. The administration of doses ranging from 50 to 250 mg/kg resulted in an initial increase followed by a decrease in dopamine levels, demonstrating complex pharmacodynamics that could be relevant for therapeutic applications .
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The structural features of this compound suggest it may exhibit similar activities against various microbial strains. Triazoles are known to inhibit fungal growth by interfering with ergosterol synthesis, which is critical for fungal cell membrane integrity.
In Vitro Studies
Several studies have explored the biological activity of triazole-containing compounds:
These findings highlight the potential versatility of triazole-based compounds in therapeutic contexts.
Structure-Activity Relationship (SAR)
Understanding the SAR of triazole derivatives has been crucial in optimizing their biological activity. Modifications to the piperazine ring or fluorophenyl substituents can enhance potency or selectivity towards specific targets. For instance, variations in substituent groups on the triazole ring have been linked to improved inhibitory effects against certain kinases involved in cancer progression.
Scientific Research Applications
Biochemical Properties
The compound interacts with various enzymes and proteins, influencing metabolic pathways crucial for drug metabolism. Notably, it has been shown to interact with cytochrome P450 enzymes, which are essential for the biotransformation of numerous drugs and endogenous compounds.
Table 1: Interaction with Key Enzymes
| Enzyme | Interaction Type | Effect |
|---|---|---|
| Cytochrome P450 | Inhibition/Activation | Alters drug metabolism |
| Kinases | Inhibition | Affects cell signaling |
Cellular Effects
Research indicates that this compound significantly impacts cellular functions by modulating key signaling pathways such as MAPK/ERK, which are fundamental for cell proliferation and differentiation. Its ability to influence gene expression and cellular metabolism suggests potential therapeutic applications in various diseases.
Case Study: MAPK/ERK Pathway Modulation
In laboratory studies, 1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine was observed to enhance the activity of the MAPK/ERK pathway across different cell lines. This modulation resulted in increased proliferation rates and altered differentiation patterns, indicating its utility in cancer therapy.
Pharmacological Applications
Recent studies have explored the pharmacological applications of this compound across several therapeutic areas:
Anticancer Activity
In vitro assays have demonstrated that this compound possesses anticancer properties. It can induce apoptosis in cancer cells by activating p53 pathways and increasing caspase activity. The ability to modulate apoptotic pathways highlights its potential as an anticancer agent.
Neuroprotective Effects
Derivatives of this compound have shown promise as monoamine oxidase (MAO) inhibitors. For example, certain analogs exhibited significant inhibition of MAO-B with IC50 values as low as 0.013 µM, suggesting potential applications in treating neurodegenerative diseases such as Parkinson's disease.
Dosage and Temporal Effects
The biological activity of this compound varies significantly with dosage:
Table 2: Dose Response Summary
| Dose (µM) | Effect Observed |
|---|---|
| 0.01 | No significant effect |
| 10 | Enhanced cell proliferation |
| 50 | Induction of apoptosis |
At low doses, it enhances metabolic activity and improves cellular function; however, higher doses may lead to cytotoxic effects in certain cell lines at concentrations above 50 µM.
Molecular Mechanism
At the molecular level, the compound operates through multiple mechanisms:
- Binding to Biomolecules : It binds to specific sites on enzymes leading to their inhibition or activation.
- Kinase Inhibition : The compound has been shown to inhibit certain kinases by occupying their ATP-binding sites, thereby disrupting their normal function.
Chemical Reactions Analysis
Triazole Ring Reactions
The 1H-1,2,3-triazole moiety is a reactive heterocycle. Key reactions include:
Piperazine Ring Reactions
The piperazine dihydrochloride salt introduces two reactive amine groups. Likely reactions:
-
Quaternization : Reaction with alkyl halides or acylating agents to form quaternary ammonium salts.
-
Acid-Base Chemistry : Protonation/deprotonation due to dihydrochloride salt form.
Fluorophenyl Substituent Interactions
The 2-fluorophenyl group may participate in:
-
Electrophilic substitution : Fluorine’s electron-withdrawing effect activates ortho/para positions for nitration, alkylation, or halogenation.
-
Metallation : Potential for cross-coupling reactions (e.g., Suzuki) if activated.
Analytical Considerations
-
Stability : Triazoles generally resist hydrolysis but may degrade under harsh conditions (e.g., strong acids/bases).
-
Purity Assessment : NMR and mass spectrometry are standard for structural verification.
Biological Implications
While not explicitly studied for this compound, triazole-piperazine hybrids often exhibit:
-
Enzyme inhibition : Microtubule destabilization (e.g., anticancer activity).
-
Antimicrobial effects : Through interactions with bacterial targets .
Limitations and Considerations
-
Structural specificity : The 2-fluorophenyl substituent may alter reactivity compared to para-fluoro analogs .
-
Salt form impact : Dihydrochloride salt may influence solubility and reactivity under experimental conditions.
Key Observations :
-
Triazole rings in such compounds are reactive in alkylation and cycloaddition reactions.
-
Piperazine-based systems enable further derivatization via quaternization or acylation.
-
Fluorophenyl substituents may modulate electronic effects for targeted applications.
For precise reaction mechanisms, in situ studies (e.g., kinetics, spectroscopy) are recommended.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- 2-Methoxyphenyl Analog :
The compound 1-{[1-(2-Methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride () replaces fluorine with a methoxy group. Methoxy is electron-donating, which may alter electronic properties and binding interactions compared to the electron-withdrawing fluorine . - 4-Chlorophenyl Analog :
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride () substitutes fluorine with chlorine and replaces the triazole with a 1,2,4-oxadiazole. Chlorine’s larger atomic radius and lipophilicity could impact steric interactions and bioavailability .
Heterocycle Modifications
- 1,2,4-Oxadiazole Derivatives :
Compounds like 1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine dihydrochloride () use 1,2,4-oxadiazole instead of 1,2,3-triazole. Oxadiazoles are more rigid and may confer metabolic stability but reduce hydrogen-bonding capacity . - Thiadiazole Derivatives: lists analogs with 1,2,4-thiadiazole cores (e.g., 1-{3-[(2-chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine).
Salt Form Comparisons
- Dihydrochloride vs. Hydrochloride: The dihydrochloride salt of the target compound () provides higher solubility compared to monohydrochloride salts (e.g., ). This impacts formulation ease and pharmacokinetics .
- Non-Salt Forms: Neutral analogs (e.g., compounds in ) may exhibit lower solubility but improved blood-brain barrier penetration, relevant for central nervous system targets .
Data Tables
Table 1: Structural and Physicochemical Comparison
Preparation Methods
Regioselective Triazole Synthesis via Azide-Alkyne Cycloaddition
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) remains the gold standard for constructing 1,4-disubstituted 1,2,3-triazoles. For the 1-(2-fluorophenyl) substituent, 2-fluorophenyl azide serves as the azide precursor, reacting with propargyl methyl ether or propargyl bromide to yield the triazole core. Optimized conditions (CuSO₄·5H₂O, sodium ascorbate, H₂O/tert-BuOH, 25°C, 12 h) achieve >85% regioselectivity for the 1,4-isomer. Post-cyclization, the methyl ether is hydrolyzed to a hydroxymethyl intermediate, which is subsequently brominated (PBr₃, CH₂Cl₂, 0°C) to introduce the leaving group for piperazine coupling.
Alternative Cyclization Methods
Non-CuAAC routes, though less common, include cyclocondensation of 4,5-diamino-1H-triazoles with dicarbonyl compounds. For example, 4,5-diamino-1-(2-fluorophenyl)-1H-1,2,3-triazole reacts with glyoxal under refluxing ethanol to form the triazolopyrazine scaffold. While this method offers three-point diversity (triazole, R¹, R²), yields are modest (30–35%) due to competing side reactions.
Piperazine Functionalization and Alkylation
N-Alkylation of Piperazine
The hydroxymethyltriazole intermediate undergoes bromination to generate 5-(bromomethyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole, which reacts with piperazine in dimethylformamide (DMF) at 60°C in the presence of K₂CO₃ (2.5 equiv). Excess piperazine (3.0 equiv) ensures complete monoalkylation, minimizing bis-alkylated byproducts. The reaction is quenched with H₂O, and the free base is extracted into ethyl acetate (3×50 mL).
Purification of the Free Base
Crude product is purified via silica gel chromatography (EtOAc/hexanes, 3:7 → 1:1) to isolate 1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine in 70–75% yield. Purity is confirmed by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient, retention time = 8.2 min).
Salt Formation and Crystallization
Dihydrochloride Preparation
The free base is dissolved in anhydrous ethanol (20 mL/g), and HCl gas is bubbled through the solution at 0°C until pH < 2.0. Alternatively, concentrated HCl (37%, 2.2 equiv) is added dropwise with stirring. The precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the dihydrochloride salt (95% recovery).
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the salt’s stoichiometry (2:1 HCl:piperazine). The triazole and fluorophenyl groups adopt a coplanar conformation, stabilized by π-π stacking, while the piperazine adopts a chair configuration.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| CuAAC + Alkylation | Azide-alkyne cycloaddition, alkylation | CuSO₄, DMF, 60°C | 70 | ≥98 |
| Cyclocondensation | Diamine + glyoxal, alkylation | Refluxing EtOH | 35 | 90 |
| Microwave-assisted | Azide-alkyne, microwave irradiation | 100°C, 30 min | 82 | 97 |
The CuAAC route offers superior yields and scalability, while microwave-assisted synthesis reduces reaction times. Cyclocondensation, though lower-yielding, avoids metal catalysts, appealing for pharmaceutical applications.
Scale-Up Considerations and Process Optimization
Q & A
What are the recommended synthetic routes for 1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride?
Answer:
A common approach involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example:
Alkyne precursor synthesis : React 1-(2-fluorobenzyl)piperazine with propargyl bromide in DMF using K₂CO₃ as a base. The reaction is monitored by TLC (hexane:ethyl acetate, 2:1) and purified via silica gel chromatography .
Triazole formation : Combine the alkyne derivative with azidobenzene derivatives in a H₂O:DCM (1:2) mixture using CuSO₄·5H₂O and sodium ascorbate. The product is extracted with ethyl acetate, washed, dried, and chromatographed .
Salt formation : Piperazine derivatives are often converted to dihydrochloride salts by reacting with HCl in ethanol, followed by crystallization and drying at 100°C .
How should researchers characterize the purity and structural identity of this compound?
Answer:
- Chromatographic purity : Use reverse-phase HPLC with a C18 column (mobile phase: gradient of acetonitrile/water with 0.1% TFA). Compare retention times to reference standards .
- Spectroscopic analysis : Confirm structure via ¹H/¹³C NMR (e.g., triazole proton at δ 7.8–8.2 ppm) and IR (C-F stretch at ~1,200 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight .
- Residual solvents : Perform gas chromatography (GC) to detect traces of DMF or ethanol, adhering to USP limits (<500 ppm) .
What methodological steps resolve contradictory pKa values reported for piperazine dihydrochloride derivatives?
Answer:
Conflicting pKa values (e.g., pK₁ = 5.32 vs. literature variations) arise from ionic strength differences. To resolve:
Ionic strength adjustment : Measure pKa at multiple NaCl concentrations (e.g., 0.01–0.5 M) and extrapolate to infinite dilution using the Debye-Hückel equation .
Electrode calibration : Use hydrogen or glass electrodes with NIST-traceable buffers (pH 4.0, 7.0, 10.0) to minimize instrument error .
Cross-validation : Compare results with glycylglycine buffers, which have well-established pKa values (e.g., pKa₂ = 8.25) to calibrate experimental conditions .
How can researchers mitigate risks of nitrosamine formation during in vivo studies?
Answer:
Piperazine derivatives may form carcinogenic nitrosamines in acidic gastric environments. Mitigation strategies include:
- Dosage control : Use the lowest effective dose (e.g., <50 mg/kg in rodent models) to minimize nitrosation .
- Co-administration of antioxidants : Introduce ascorbic acid (10 mM) or α-tocopherol to inhibit nitrosamine synthesis .
- Analytical monitoring : Quantify nitrosamine levels via LC-MS/MS using a C18 column and MRM transitions (e.g., m/z 74 → 42 for N-nitrosopiperazine) .
What are optimal buffer conditions for enzymatic assays involving this compound?
Answer:
Piperazine dihydrochloride is effective in pH 5.5–9.0 ranges due to its two pKa values (5.32 and 9.70). For example:
- pH 7.4 buffer : Mix 50 mM piperazine dihydrochloride with 25 mM NaOH in distilled water. Adjust ionic strength to 0.1 M with NaCl .
- Seawater compatibility : Piperazine buffers do not precipitate Ca²⁺/Mg²⁺ below pH 9.9, making them suitable for marine enzyme studies .
- Stability : Prepare fresh solutions to avoid hydrolysis; avoid long-term storage (>24 hours) .
How should conflicting toxicity data (e.g., ACGIH vs. NIOSH limits) inform laboratory safety protocols?
Answer:
- Exposure limits : Follow the stricter ACGIH TLV (0.1 mg/m³ inhalable fraction) for occupational exposure, as NIOSH REL (5 mg/m³) is less conservative .
- Ventilation : Use fume hoods during synthesis to maintain airborne concentrations below 0.1 mg/m³ .
- PPE : Wear nitrile gloves and safety goggles to prevent dermal/ocular irritation, as the compound is a suspected mutagen .
What computational methods support molecular docking studies of this compound’s bioactivity?
Answer:
- Ligand preparation : Optimize geometry using Gaussian 09 at the B3LYP/6-31G* level. Assign partial charges via the RESP method .
- Target selection : Dock against serotonin receptors (e.g., 5-HT₂A, PDB ID: 6WGT) using AutoDock Vina. Validate poses with MM-GBSA binding energy calculations .
- ADMET prediction : Use SwissADME to assess bioavailability (e.g., GI absorption: 85% predicted) and BBB permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
